molecular formula C22H19NO2 B4773365 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4773365
M. Wt: 329.4 g/mol
InChI Key: PMVVCCPEPXLQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione exerts its effects by selectively inhibiting the histone demethylase JMJD3. This enzyme is involved in the removal of methyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting JMJD3, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can alter the expression of genes involved in various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione are diverse and depend on the specific cellular context. In general, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to reduce the expression of pro-inflammatory cytokines, inhibit tumor growth, and promote neuronal survival. It has also been shown to induce apoptosis in cancer cells and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its high potency and selectivity for JMJD3. This allows for specific targeting of this enzyme and reduces the potential for off-target effects. However, one limitation of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the high cost of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may limit its widespread use in research.

Future Directions

There are many potential future directions for research involving 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of interest is in the development of novel therapeutic applications for 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its effects on various cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione may help to increase its accessibility for scientific research.

Scientific Research Applications

4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied in various scientific research applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.

properties

IUPAC Name

4-(2-benzylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-19-16-10-11-17(13-16)20(19)22(25)23(21)18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,16-17,19-20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVCCPEPXLQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-benzylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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